![molecular formula C14H20ClNO2 B1529441 tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate CAS No. 1461708-76-8](/img/structure/B1529441.png)
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate
Overview
Description
“tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is a chemical compound with a molecular weight of 269.77 . Its IUPAC name is "tert-butyl 2- (4-chlorophenyl)-1-methylethylcarbamate" .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is "1S/C14H20ClNO2/c1-10 (16-13 (17)18-14 (2,3)4)9-11-5-7-12 (15)8-6-11/h5-8,10H,9H2,1-4H3, (H,16,17)" . This provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for the protection of the amino group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.
Creation of Tetrasubstituted Pyrroles
The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant potential in pharmaceuticals and materials science due to their diverse biological activities and electronic properties.
Development of Antimicrobial Agents
Research indicates that derivatives of tert-butyl carbamate exhibit a broad spectrum of biological activities, including antimicrobial properties . This makes it a valuable compound for the development of new antibiotics and antiseptics.
Anticancer Research
Compounds derived from tert-butyl carbamate have shown promise in anticancer research, with activities against various cancer cell lines . This opens up possibilities for the compound to be used in the design of novel chemotherapeutic agents.
Antiparasitic Applications
The chemical structure of tert-butyl carbamate derivatives lends itself to antiparasitic activity, providing a potential avenue for treating parasitic infections .
Antihistamine and Antidepressant Effects
Scientific studies have explored the use of tert-butyl carbamate derivatives as antihistamines and antidepressants, highlighting its versatility in addressing different aspects of human health .
Infrared Spectroscopy Analysis
The compound’s unique infrared spectrum is valuable in analytical chemistry, where it can be used to identify and quantify chemical species .
Organometallic Chemistry
tert-Butyl carbamate: is involved in reactions at the benzylic position, which is a key step in many organometallic syntheses, such as Suzuki and Stille cross-coupling reactions .
Future Directions
As “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” and similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds , future research could focus on exploring new synthesis methods and applications for these compounds. Additionally, further studies could investigate the biological activities of these compounds, potentially leading to the development of new drugs or treatments.
properties
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDDMYXAPKGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

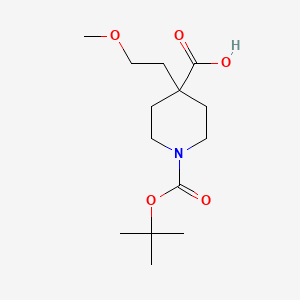
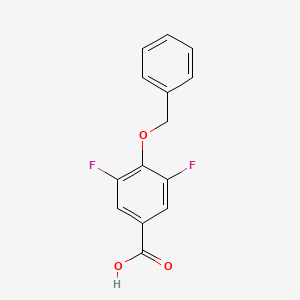
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
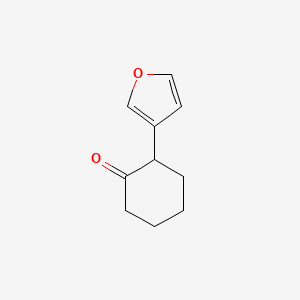
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
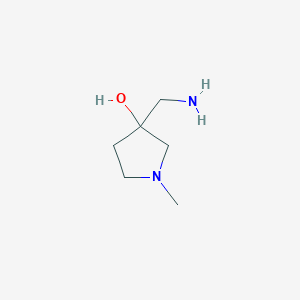
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
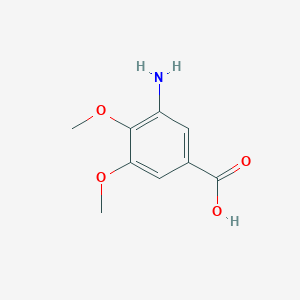
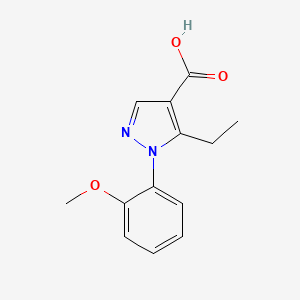
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)